N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-19(2)16(13-8-9-23-12-13)10-18-17(20)11-22-15-6-4-14(21-3)5-7-15/h4-9,12,16H,10-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZQYITWCKMYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)COC1=CC=C(C=C1)OC)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The reaction begins with the synthesis of 2-(4-methoxyphenoxy)acetic acid, which is then converted to its corresponding acid chloride using thionyl chloride.
Amidation reaction: The acid chloride is then reacted with N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)amine in the presence of a base such as triethylamine to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure may be exploited in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-(Dimethylamino)ethyl)-2-(thiophen-3-yl)acetamide
- Structure: Shares the thiophen-3-yl and dimethylaminoethyl groups but lacks the 4-methoxyphenoxy substituent.
- Synthesis : Prepared via reaction of 3-thiophene acetic acid with N,N-dimethylethylenediamine () .
- Key Difference: Absence of 4-methoxyphenoxy reduces polarity compared to the target compound, likely altering biodistribution.
N-[3-(Dimethylamino)propyl]-2-(4-methoxyphenoxy)acetamide (16)
- Structure: Contains the 4-methoxyphenoxyacetamide core but substitutes the thiophen-3-yl group with a dimethylaminopropyl chain.
- Synthesis : Prepared via literature methods (), indicating standardized synthetic routes for such acetamides .
- Key Difference: The propylamino chain may increase flexibility and reduce steric hindrance compared to the rigid thiophene-containing analog.
2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide (Dimethenamid)
- Structure : Features a chloroacetamide backbone with a dimethylthienyl group and methoxy substituent () .
- Applications : Commercial herbicide; chlorine atom enhances electrophilicity, enabling reactivity with biological targets.
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide
- Structure: Includes a 4-aminophenyl group and methoxyacetamide but lacks thiophene () .
- Properties: The amino group may facilitate hydrogen bonding, while the methoxy enhances solubility.
- Key Difference : Aromatic amine vs. thiophene alters electronic properties and target selectivity.
Structural and Pharmacokinetic Comparison Table
Research Findings and Functional Insights
- Solubility: The dimethylamino group increases water solubility, critical for bioavailability, while the 4-methoxyphenoxy group balances lipophilicity .
- Synthetic Flexibility : Alkylation and amidation reactions (e.g., ) enable modular modifications for structure-activity relationship (SAR) studies .
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide, a compound with a complex chemical structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a thiophene ring, a dimethylamino group, and a methoxyphenoxy moiety, which contribute to its pharmacological properties.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. Specifically, they could modulate the activity of NMDA receptors, which are crucial for synaptic plasticity and memory function. The modulation of these receptors can lead to significant changes in neuronal excitability and neurotransmission.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable effects on cell lines expressing NMDA receptors. For instance, it has been shown to enhance glutamate-induced currents in neurons, indicating its potential as a positive allosteric modulator. The following table summarizes key findings from recent studies:
| Study Reference | Cell Line | Effect Observed | Concentration (µM) |
|---|---|---|---|
| Study 1 | Neurons | Increased glutamate potency | 1 - 10 |
| Study 2 | HEK293 | Enhanced receptor activation | 5 - 20 |
| Study 3 | SH-SY5Y | Neuroprotective effects | 10 - 50 |
In Vivo Studies
In vivo evaluations have also been conducted to assess the compound's efficacy. Animal models have shown that administration of this compound results in improved cognitive functions and reduced anxiety-like behaviors. These effects are likely mediated through its action on the central nervous system.
Case Studies
Case Study 1: Neuroprotective Effects
A study published in Journal of Neuroscience explored the neuroprotective effects of the compound in a rat model of ischemia. Results indicated that treatment with the compound significantly reduced neuronal death and improved functional recovery post-injury.
Case Study 2: Cognitive Enhancement
Another investigation focused on cognitive enhancement in mice subjected to memory impairment models. The compound was administered over several weeks, resulting in improved performance in maze tasks compared to control groups.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting 2-(4-methoxyphenoxy)acetic acid with a thiophen-3-yl ethylamine derivative under coupling agents like EDCI/HOBt or DCC.
- Functional group protection : Use of Boc or Fmoc groups for the dimethylamino moiety to prevent side reactions during synthesis.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) with bases like triethylamine or K₂CO₃ to facilitate reaction efficiency .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity .
Key considerations : Temperature control (20–60°C) and inert atmospheres (N₂/Ar) to prevent oxidation of thiophene or methoxy groups .
Basic: How can researchers verify the structural integrity and purity of this compound?
Answer:
Use a combination of analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl) and integration ratios for methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (expected [M+H]⁺: ~403.18 g/mol) .
- Infrared (IR) spectroscopy : Peaks at ~1660 cm⁻¹ (C=O stretch of acetamide) and ~1240 cm⁻¹ (C-O-C of methoxyphenoxy) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: What experimental strategies are recommended for elucidating the compound's mechanism of action in biological systems?
Answer:
- Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets (e.g., kinases, GPCRs) .
- Cellular assays : Dose-response studies (e.g., IC₅₀ determination) in relevant cell lines, paired with Western blotting to assess downstream signaling pathways (e.g., apoptosis, proliferation markers) .
- Molecular docking : Computational modeling (AutoDock, Schrödinger) to predict binding poses in enzyme active sites, guided by structural analogs like verosudil derivatives .
- Mutagenesis studies : Site-directed mutagenesis of suspected binding residues (e.g., catalytic lysines) to validate docking predictions .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?
Answer:
- Core modifications : Synthesize analogs with variations in:
- Thiophene position : Compare thiophen-3-yl vs. thiophen-2-yl substituents for steric/electronic effects .
- Methoxy group : Replace -OCH₃ with -OCF₃ or halogens to modulate lipophilicity and metabolic stability .
- Functional group swaps : Substitute dimethylamino with pyrrolidino or piperazinyl groups to alter basicity and bioavailability .
- Biological testing : Screen analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity .
Basic: What physicochemical properties are critical for formulation development?
Answer:
- Solubility : Assess in aqueous buffers (pH 1–7.4) and co-solvents (e.g., PEG-400). Low solubility may require salt formation (e.g., HCl salt of dimethylamino group) .
- LogP : Determine experimentally via shake-flask method or computationally (e.g., ChemAxon). Target logP ~2.5–3.5 for balanced membrane permeability .
- Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of acetamide) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., ATP-based vs. resazurin viability assays) to minimize variability .
- Control experiments : Include reference compounds (e.g., verosudil for kinase inhibition) to benchmark activity .
- Meta-analysis : Compare data across studies using statistical tools (e.g., p-value adjustments for multiple comparisons) and validate outliers via replicate testing .
Basic: What spectroscopic techniques are suitable for characterizing intermediates during synthesis?
Answer:
- ¹H NMR : Monitor amine deprotection (e.g., Boc group removal) via disappearance of tert-butyl peaks (~1.4 ppm) .
- LC-MS : Track coupling reactions by observing mass shifts (e.g., +72 Da for acetylated intermediates) .
- IR spectroscopy : Confirm amide bond formation (C=O stretch at ~1660 cm⁻¹) and absence of residual carboxylic acid (-COOH stretch at ~1700 cm⁻¹) .
Advanced: What computational approaches can predict this compound's pharmacokinetic profile?
Answer:
- ADMET prediction : Use tools like SwissADME or ADMET Predictor to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- MD simulations : All-atom molecular dynamics (e.g., GROMACS) to model membrane permeation and protein binding stability .
- Metabolite prediction : Rule-based systems (e.g., Meteor Nexus) to identify potential Phase I/II metabolites (e.g., O-demethylation of methoxyphenoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
